molecular formula C7H9N5O2 B113466 9-(2'-Hydroxyethyl)guanine CAS No. 23169-33-7

9-(2'-Hydroxyethyl)guanine

Cat. No. B113466
CAS RN: 23169-33-7
M. Wt: 195.18 g/mol
InChI Key: ZXOYFKBSRZDBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2’-Hydroxyethyl)guanine is a compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 . It is an impurity of the antiviral agent Acyclovir . It is also a nucleoside phosphotransferase acceptor .


Molecular Structure Analysis

The molecular structure of 9-(2’-Hydroxyethyl)guanine contains a total of 24 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 guanidine derivative, 1 primary amine (aliphatic), 1 secondary amine (aromatic), and 1 hydroxyl group .

Scientific Research Applications

Tautomerism of Nucleic Acid Bases

The study by Person et al. (1989) investigates the tautomeric equilibria of purine and pyrimidine bases, including 9-methylguanine (9-MG), a guanosine analog similar to 9-(2'-Hydroxyethyl)guanine. It discusses the interaction of these bases with their environment and the potential biological significance of the rare “hydroxy” tautomer of 9-MG, which might lead to spontaneous mutation due to base pair mismatches (Person et al., 1989).

DNA Damage and Repair Mechanisms

Oxidation of Guanine in DNA

Fleming & Burrows (2021) review the DNA damage from hydroxyl radical-induced oxidation of guanine, a base similar to this compound. The study explains the pathways of guanine oxidation and its biological consequences, such as mutagenesis and epigenetics, which are relevant to understanding the implications of oxidative damage to nucleic acid bases (Fleming & Burrows, 2021).

DNA Alkylation and Carcinogenicity

The study by Bolt (1996) addresses the genotoxicity of ethylene oxide and its alkylation effects on DNA, specifically focusing on the hydroxyethylation of the N-terminal valine of hemoglobin and the 7-N position of guanine. This research highlights the relevance of alkylations in understanding the interactions and modifications of nucleic acid bases, which may relate to the chemical behavior of this compound (Bolt, 1996).

Nucleotide Composition and Adduct Formation

Nucleotide Composition Determination

Kaneko et al. (1986) discuss methods for determining the guanine-plus-cytosine content in DNA using high-performance liquid chromatography (HPLC) of enzymatic hydrolysates. Understanding the nucleotide composition is crucial for comprehending the structural and functional roles of bases like this compound in nucleic acids (Kaneko et al., 1986).

Formation and Significance of N7-Guanine Adducts

Boysen et al. (2009) review the formation of N7-guanine adducts, their biological significance, and the relationships between these adducts, exposure, mutagenesis, and other biological endpoints. This study provides insights into the chemical interactions and stability of guanine derivatives, contributing to the understanding of modifications like this compound (Boysen et al., 2009).

Mechanism of Action

Target of Action

9-(2’-Hydroxyethyl)guanine, also known as 9-(2-Hydroxyethyl)guanine, is a nucleoside phosphotransferase acceptor . This means that it can accept a phosphate group from a nucleoside phosphotransferase enzyme, which plays a crucial role in the metabolism of nucleosides in cells.

Mode of Action

This could result in changes to the enzyme’s activity or the metabolic pathways it is involved in .

Biochemical Pathways

The biochemical pathways affected by 9-(2’-Hydroxyethyl)guanine are likely related to nucleoside metabolism. Nucleoside phosphotransferases are involved in the salvage pathway of nucleotide synthesis, which recycles nucleosides to synthesize nucleotides. By accepting a phosphate group, 9-(2’-Hydroxyethyl)guanine could potentially influence this pathway and its downstream effects .

Pharmacokinetics

As a small molecule with a molecular weight of 19518 , it is likely to have good bioavailability and be able to cross cell membranes easily.

Result of Action

Given its role as a nucleoside phosphotransferase acceptor, it may influence the activity of this enzyme and the metabolic pathways it is involved in .

properties

IUPAC Name

2-amino-9-(2-hydroxyethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3,13H,1-2H2,(H3,8,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOYFKBSRZDBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177749
Record name 9-(2'-Hydroxyethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23169-33-7
Record name 9-(2'-Hydroxyethyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-40668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2'-Hydroxyethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-HYDROXYETHYL)GUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913B0OP28B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(2'-Hydroxyethyl)guanine
Reactant of Route 2
9-(2'-Hydroxyethyl)guanine
Reactant of Route 3
9-(2'-Hydroxyethyl)guanine
Reactant of Route 4
Reactant of Route 4
9-(2'-Hydroxyethyl)guanine
Reactant of Route 5
9-(2'-Hydroxyethyl)guanine
Reactant of Route 6
9-(2'-Hydroxyethyl)guanine

Q & A

Q1: What is the significance of the crystal structure of 9-(2-Hydroxyethyl)guanine?

A1: The crystal structure of 9-(2-Hydroxyethyl)guanine reveals key insights into its hydrogen bonding capabilities. The research highlights the formation of hydrogen bonds between the hydroxyl group of 9-(2-Hydroxyethyl)guanine and various sites on the guanine moiety, including N(7), O(6), N(1), and N(2) []. These interactions lead to the formation of molecular ribbons and sheets within the crystal lattice, showcasing the compound's potential for intermolecular interactions.

Q2: How does 9-(2-Hydroxyethyl)guanine interact with Ribonuclease T1?

A2: Research suggests that 9-(2-Hydroxyethyl)guanine acts as a substrate analog for Ribonuclease T1, a specific enzyme that cleaves RNA after guanine residues []. Although weaker than other analogs like 2'-GMP or 3'-GMP, 9-(2-Hydroxyethyl)guanine exhibits binding affinity to the enzyme. This interaction provides valuable information about the enzyme's binding site and its preference for guanine-based structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.